molecular formula C7H12O3 B14015286 (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol

Cat. No.: B14015286
M. Wt: 144.17 g/mol
InChI Key: ZYRUVHZIQPXPGE-UHFFFAOYSA-N
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Description

Significance of Spiroketal Motifs in Chemical Science

Spiroketals are a subclass of spiro compounds characterized by two heterocyclic rings joined by a single common carbon atom, with each ring containing an oxygen atom adjacent to this spirocenter. wikipedia.org This structural arrangement confers a rigid, non-planar geometry that has made the spiroketal motif a subject of intense interest in various domains of chemical science.

Overview of Spiroketal Structural Diversity and Occurrence in Complex Molecular Architectures

The structural diversity of spiroketals is vast, with the most prevalent examples featuring five- and six-membered rings, such as the nih.govnih.gov and nih.govresearchgate.net systems. wikipedia.org These motifs are privileged substructures found in a myriad of natural products isolated from diverse sources including insects, fungi, marine organisms, and plants. nih.govmskcc.orgrsc.org

Historically, the first spiroketals were identified in triterpenoid (B12794562) saponins (B1172615) before 1970. wikipedia.org Since then, they have been discovered in a wide range of biologically active molecules. Notable examples include:

Pheromones: Many insect pheromones are relatively simple spiroketal-containing volatile molecules. wikipedia.orgnih.gov

Polyether Antibiotics: This class of natural products often features complex structures where spiroketal units are integral to their molecular architecture and biological function. researchgate.netmdpi.com

Marine and Fungal Toxins: Complex spiroketals are found in potent toxins like okadaic acid and the spongistatins, which contain highly functionalized spiroketal subunits. wikipedia.orgresearchgate.net

Pharmacologically Active Agents: The spiroketal moiety is present in compounds with a wide range of therapeutic potential, including antiparasitic agents like avermectins and telomerase inhibitors like the rubromycins. wikipedia.orgnih.govnih.gov

In these complex architectures, the spiroketal unit often serves as a rigid conformational anchor, precisely orienting various functional groups and sidechains in three-dimensional space, which is crucial for their interaction with biological targets. mskcc.org

Role of Spiroketals as Key Synthons in Organic Synthesis

The prevalence and importance of spiroketals in nature have made them attractive targets for organic synthesis. nih.gov They serve as key synthons—or building blocks—in the assembly of complex molecules and in the generation of molecular diversity for drug discovery. mskcc.orgresearchgate.net

The synthesis of spiroketals has been a central topic in organic chemistry for decades. rsc.org The most common method for their formation is the acid-catalyzed spiroketalization of a suitable dihydroxy-ketone precursor. wikipedia.org However, this approach often leads to the thermodynamically most stable stereoisomer, which is governed by factors such as the anomeric effect, steric interactions, and potential hydrogen bonding. researchgate.netresearchgate.net

Achieving stereocontrol during spiroketalization is a significant challenge, especially when the desired product is the less stable, kinetically-favored isomer. mskcc.orgresearchgate.net This has spurred the development of new synthetic methodologies aimed at achieving kinetic control over the cyclization process, thereby providing access to a wider range of stereoisomers. mskcc.org The ability to systematically generate stereochemically diverse spiroketal libraries is highly valuable for exploring structure-activity relationships in medicinal chemistry. mskcc.orgnih.gov Their rigid, three-dimensional structures make them ideal scaffolds for diversity-oriented synthesis, a strategy used to create collections of complex molecules for biological screening. mskcc.org

Rationale for Research on (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

While significant research has focused on common nih.govnih.gov and nih.govresearchgate.net spiroketal systems, less-explored frameworks such as this compound present unique features that merit investigation. This specific molecule integrates a cyclopropane (B1198618) ring into a six-membered dioxane-type ring at a spirocenter, creating a highly constrained and stereochemically rich system.

Structural Peculiarities and Stereochemical Considerations of the this compound Framework

The structure of this compound is defined by the spiro[2.5]octane core, which consists of a three-membered cyclopropane ring and a six-membered ring sharing a single carbon atom. The placement of two oxygen atoms at the 4- and 7-positions and a methanol (B129727) substituent at the 5-position defines its unique functionality.

Key structural features include:

Cyclopropane Ring: The fusion of a cyclopropane ring introduces significant ring strain. This not only influences the geometry and stability of the molecule but is also expected to impart unique reactivity.

Dioxane Ring: The six-membered ring containing the two ether linkages and the methanol group can adopt various conformations (e.g., chair, boat), which will be heavily influenced by the rigid cyclopropane fusion.

Additional Stereocenters: The carbon atom at position 5, bearing the hydroxymethyl group, is also a potential stereocenter. The relative stereochemistry between the spirocenter and C5 adds another layer of complexity.

These features result in a compact, three-dimensional structure with a well-defined spatial arrangement of its functional groups (two ether oxygens and a primary alcohol). The stereochemical possibilities are significant, and controlling the configuration at the spirocenter and C5 during synthesis would be a primary objective.

PropertyValue
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
CAS NumberNot available
Core StructureDioxaspiro[2.5]octane
Key Functional GroupsSpiroketal, Cyclopropane, Primary Alcohol

Anticipated Research Challenges and Opportunities Posed by the Cyclopropane-Fused Spiroketal System

The unique framework of this compound presents both formidable challenges and exciting opportunities for chemical research.

Research Challenges:

Synthetic Access: Developing a stereoselective synthesis of this strained bicyclic system is a primary challenge. Controlling the relative and absolute stereochemistry of the multiple stereocenters would require sophisticated synthetic strategies, potentially moving beyond standard thermodynamically controlled spiroketalizations. mskcc.orgresearchgate.net Methods for asymmetric cyclopropanation may need to be integrated into the synthetic design. nih.govnih.gov

Stability and Reactivity: The inherent strain of the cyclopropane ring may render the molecule susceptible to ring-opening reactions under certain conditions (e.g., acidic or reductive). Understanding the stability and unique reactivity patterns of this fused system is crucial.

Stereochemical Analysis: Unambiguously determining the stereochemistry of the synthesized molecule would require advanced analytical techniques, such as multidimensional NMR spectroscopy and X-ray crystallography.

Research Opportunities:

Medicinal Chemistry: Cyclopropane rings are increasingly used in drug design as "bioisosteres" for other groups, often improving metabolic stability, cell membrane permeability, and binding affinity. liverpool.ac.uk The rigid, three-dimensional scaffold of this compound, decorated with hydrogen bond donors and acceptors, makes it an intriguing and novel building block for creating new pharmacologically active agents.

Development of New Synthetic Methods: The difficulty in accessing such a structure provides an impetus for the development of new synthetic methodologies for constructing strained, spirocyclic systems. liverpool.ac.uk Success in this area would broaden the toolkit available to synthetic chemists.

Materials Science: The compact and rigid nature of this and related spiro compounds could be explored for applications in materials science, where well-defined molecular shapes can influence bulk properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,7-dioxaspiro[2.5]octan-5-ylmethanol

InChI

InChI=1S/C7H12O3/c8-3-6-4-9-5-7(10-6)1-2-7/h6,8H,1-5H2

InChI Key

ZYRUVHZIQPXPGE-UHFFFAOYSA-N

Canonical SMILES

C1CC12COCC(O2)CO

Origin of Product

United States

Synthetic Methodologies for 4,7 Dioxaspiro 2.5 Octan 5 Yl Methanol

Retrosynthetic Analysis of the (4,7-Dioxaspiro[2.5]octan-5-yl)methanol Scaffold

A retrosynthetic analysis of the this compound scaffold reveals that the core spiroketal linkage can be disconnected to unveil a key precursor: a dihydroxy ketone. This precursor contains a cyclopropane (B1198618) ring and the necessary hydroxyl groups positioned to undergo intramolecular cyclization.

Specifically, the target molecule can be traced back to a precursor like 1-(1-(hydroxymethyl)cyclopropyl)-2,4-dihydroxybutan-1-one. The spiroketal is formed through the double intramolecular hemiacetalization of the ketone carbonyl group with the two hydroxyl groups. The hydroxymethyl group on the cyclopropane ring is carried through the synthesis from a suitable starting material.

Further disconnection of the dihydroxy ketone precursor suggests a synthesis starting from simpler, commercially available cyclopropane derivatives. For instance, a compound like (1-(hydroxymethyl)cyclopropyl)methanone could be elaborated through aldol-type reactions or other carbon-carbon bond-forming strategies to introduce the dihydroxyethyl chain. The synthesis of functionalized cyclopropane derivatives is a well-established field, often involving cyclopropanation of alkenes or ring-closure reactions of suitable precursors. researchgate.netfrontiersin.org An alternative approach involves the ring enlargement of donor-acceptor substituted cyclopropanes to form the heterocyclic portion of the spiroketal. acs.org

Exploration of Classical Spiroketalization Approaches

Classical methods for spiroketal formation typically rely on the cyclization of a linear dihydroxy ketone precursor, often under acidic conditions, where the product distribution is governed by thermodynamic stability.

Acid-catalyzed cyclization is a common and straightforward method for synthesizing spiroketals. This process involves the protonation of the ketone carbonyl group in the dihydroxy ketone precursor, which activates it for nucleophilic attack by the distal hydroxyl groups. The reaction proceeds through a series of reversible hemiacetal formations and dehydrations to yield the thermodynamically most stable spiroketal isomer.

For the synthesis of the this compound moiety, the corresponding dihydroxy ketone precursor would be treated with a Brønsted or Lewis acid. The choice of acid and reaction conditions can influence the yield and selectivity of the reaction.

Precursor TypeCatalystConditionsOutcome
Dihydroxy KetoneBrønsted Acid (e.g., CSA, TsOH)Toluene, 110°CFormation of the thermodynamically favored spiroketal.
Dihydroxy KetoneLewis Acid (e.g., Yb(OTf)₃)CH₂Cl₂, rtCan facilitate ring enlargement and spiroketalization. acs.org
Epoxy AlkyneTransition Metal CatalystMild ConditionsIntramolecular cyclization to form spiroketals. researchgate.net

This table presents generalized conditions for acid-catalyzed spiroketalization, which are applicable to the synthesis of the target moiety.

Under conditions of thermodynamic control, the reaction is reversible, allowing for an equilibrium to be established between the starting materials, intermediates, and various possible spiroketal isomers. imperial.ac.ukwikipedia.org The final product ratio is determined by the relative Gibbs free energies of the products. wikipedia.org Typically, higher temperatures and longer reaction times favor the formation of the most stable, thermodynamic product. masterorganicchemistry.comlibretexts.orgjackwestin.com

In the context of spiroketals, stability is largely influenced by stereoelectronic effects, primarily the anomeric effect. The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocenter) to occupy the axial position. Spiroketals that can adopt a conformation with the maximum number of stabilizing anomeric interactions (nO → σ*C-O) will be the most stable and thus the major products under thermodynamic control. imperial.ac.uk For the this compound scaffold, the thermodynamically preferred isomer would be the one that best accommodates these stereoelectronic preferences, minimizing steric strain and maximizing anomeric stabilization.

Advanced Stereoselective Synthesis of this compound

Advanced synthetic methods aim to overcome the limitations of classical approaches by providing access to specific, often less thermodynamically stable, stereoisomers through kinetically controlled or asymmetrically catalyzed processes.

Kinetic control is achieved when the product distribution is determined by the relative rates of formation of the different products, rather than their relative stabilities. wikipedia.orgjackwestin.com This is typically accomplished by using low temperatures and carefully chosen reagents to ensure that the reaction is irreversible. masterorganicchemistry.comlibretexts.org The product that is formed fastest, via the lowest activation energy pathway, will be the major product. wikipedia.org

For spiroketal synthesis, kinetic control can be exerted by using specific Lewis acids or other reagents that pre-organize the dihydroxy ketone precursor into a conformation that leads to a desired stereoisomer upon cyclization. A notable example is the use of Ti(Oi-Pr)₄, which can act as a noncovalent tether between hydroxyl groups, directing the cyclization to proceed with retention of configuration at the anomeric center, a kinetically controlled outcome. acs.org This approach is powerful for accessing spiroketal stereoisomers that would not be favored under thermodynamic conditions.

MethodReagent/CatalystKey FeatureOutcome
Lewis Acid-MediationTi(Oi-Pr)₄Chelation control, noncovalent tetheringKinetic product with retention of configuration. acs.org
Methanol-InducedMeOHDirects cyclization pathwayCan lead to inversion product (kinetic control). acs.org

This table illustrates examples of kinetically controlled spirocyclization reactions.

The synthesis of enantiomerically pure spiroketals is a significant challenge, as the spirocenter is often a chiral center. Asymmetric catalysis offers a powerful solution by creating a chiral environment that favors the formation of one enantiomer over the other. researchgate.netresearchgate.net Since enantiomers have identical Gibbs free energies, any reaction that produces an enantiomeric excess must be under at least partial kinetic control. wikipedia.org

Several catalytic asymmetric methods have been developed for spiroketal synthesis:

Organocatalysis : Chiral Brønsted acids, such as imidodiphosphoric acids, can catalyze enantioselective spiroketalization. researchgate.net These catalysts create a sterically demanding chiral microenvironment around the active site, guiding the cyclization to produce a specific enantiomer. Similarly, bifunctional aminothiourea catalysts can mediate intramolecular hemiacetalization/oxy-Michael addition cascades to form chiral spiroketals with high enantioselectivity. nih.govscilit.com

Transition-Metal Catalysis : Chiral transition metal complexes, for instance, those involving Iridium, can catalyze asymmetric cascade reactions to furnish unique spiroketals with excellent enantiomeric excess and diastereoselectivity. acs.org Other metals like palladium and gold have also been employed in innovative spiroketalization reactions. researchgate.netresearchgate.net

These advanced catalytic systems provide access to optically active this compound, which is crucial for applications in medicinal chemistry and total synthesis where specific stereoisomers are often required for biological activity.

Chelation-Controlled Spiroketalization Reactions

The stereochemical outcome of spiroketalization is a critical aspect of synthesis, and chelation control offers a powerful strategy for directing cyclization. In contrast to thermodynamically controlled reactions that favor the most stable anomer, chelation-controlled processes operate under kinetic control, where a metal center coordinates to multiple heteroatoms in the substrate, guiding the reaction pathway through a specific transition state.

One notable example of this approach is the use of titanium(IV) isopropoxide, Ti(Oi-Pr)₄, in mediating kinetic spirocyclization reactions. acs.org This method has been successfully applied to the stereocontrolled synthesis of various spiroketals. acs.org The proposed mechanism involves the coordination of the titanium center to both the hydroxyl group and another oxygen atom within the precursor molecule. This coordination pre-organizes the molecule into a rigid conformation that favors cyclization to a specific stereoisomer, often with retention of configuration at the forming anomeric center. acs.org

For the synthesis of the this compound framework, a hypothetical precursor such as a dihydroxy ketone containing a cyclopropyl (B3062369) group could be employed. The titanium catalyst would chelate to the two hydroxyl groups, facilitating a diastereoselective attack of one hydroxyl onto the ketone, thereby forming the desired spiroketal structure with a predictable stereochemical arrangement.

Novel Synthetic Routes to the this compound Structure

Recent advancements in organic synthesis have introduced a variety of novel methods for constructing complex cyclic systems like spiroketals. These routes often provide milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional acid-catalyzed ketalizations.

Transition-Metal Catalyzed Methodologies (e.g., Gold, Palladium, Copper, Rhodium)

Transition-metal catalysis has become an indispensable tool for the formation of C-C and C-O bonds. Several metals have proven effective in catalyzing spiroketalization reactions, offering alternatives that avoid harsh acidic conditions.

Gold (Au) Catalysis: Homogeneous gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating alkynes toward nucleophilic attack. researchgate.net This property has been widely exploited in the synthesis of spiroketals from alkynyl diol precursors. nih.gov The reaction typically proceeds via an intramolecular cycloisomerization/spiroketalization cascade. rsc.org For the target molecule, a plausible precursor would be a protected alcohol containing both a cyclopropane ring and a remote alkynyl diol functionality. Treatment with a gold catalyst, such as AuCl, would trigger the cyclization cascade to furnish the 4,7-dioxaspiro[2.5]octane core. nih.govnih.gov The choice of solvent, such as methanol (B129727), can be crucial in suppressing side reactions like the formation of furan (B31954) by-products. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are renowned for their versatility in cross-coupling and cyclization reactions. nih.gov While often used for C-C bond formation, palladium catalysis is also applicable to spiroketal synthesis. For instance, hydrogenation reactions using Pearlman's catalyst (Pd(OH)₂/C) have been employed in the synthesis of related dioxaspiro systems to saturate a precursor ring structure. nuph.edu.uaresearchgate.net Palladium-catalyzed cross-coupling reactions could be envisioned to assemble complex precursors, which then undergo a subsequent cyclization to form the spiroketal. mdpi.com

Copper (Cu) and Rhodium (Rh) Catalysis: Copper and rhodium catalysts are also known to facilitate spiroacetalization of substrates like alkynyl diols, representing alternative methods to gold-catalyzed transformations. These metals can offer different reactivity profiles and may be advantageous for specific substrates.

Catalyst TypeTypical CatalystPrecursor TypeTypical SolventReference
Gold (I)AuCl, [JohnPhosAu(CH₃CN)]SbF₆Alkynyl DiolMethanol (MeOH), Dichloromethane (B109758) (DCM) nih.govmdpi.com
Palladium (0/II)Pd(PPh₃)₄, Pd(OH)₂/CEnaminones, Unsaturated EstersMethanol (MeOH), Tetrahydrofuran (B95107) (THF) nuph.edu.uanih.gov
Iridium (Ir)[Ir(cod)Cl]₂Alkynols, AlkenylphenolsDichloromethane (DCM) nih.gov

Cycloaddition and Rearrangement Strategies for Spiroketal Construction

Cycloaddition reactions provide a powerful and atom-economical method for rapidly constructing cyclic and spirocyclic frameworks. These strategies build the core ring system in a single, often highly stereocontrolled, step.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction can be used to form the six-membered dioxane ring. A potential strategy would involve the reaction of a diene containing two oxygen functionalities with a dienophile, such as a cyclopropylidenemethanol derivative. The intramolecular variant of this reaction has been used to assemble oxaspiro[2.5]octa-5,7-dien-4-ones, which are precursors to more complex spiro systems. researchgate.net

[3+2] and [3+3] Cycloadditions: These cycloadditions are particularly useful for constructing five- and six-membered rings, respectively. The reaction of donor-acceptor cyclopropanes with 1,3-dipoles (like nitrones) or other three-atom components can lead to the formation of spirocyclic systems. frontiersin.orgnih.gov Adapting this methodology could involve using a functionalized cyclopropane as the three-carbon synthon to build the spiro[2.5]octane skeleton.

Reaction TypeKey ReactantsRing System FormedReference
[4+2] CycloadditionOxygenated Diene + Cyclopropyl DienophileSix-membered Heterocycle researchgate.netrsc.org
[3+2] CycloadditionDonor-Acceptor Cyclopropane + EnamideFive-membered Spirocycle frontiersin.org
[3+3] CycloadditionSpirocyclopropyl Oxindole + NitroneSix-membered Spiro-heterocycle nih.gov

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods represent green and innovative strategies in synthesis, often enabling unique transformations that are inaccessible through traditional thermal reactions.

Photochemical Synthesis: Photochemistry can be harnessed to construct spiroketals through various pathways. One approach involves the photochemical cycloaddition of precursors to form the core structure. Another strategy is the oxidative photochemical cyclization of a pendant hydroxyl group onto a pre-formed ring system, which has been demonstrated for accessing complex spiroketals.

Electrochemical Synthesis: Preparative electrochemistry offers a reagent-free method for conducting oxidation or reduction reactions. spirochem.com An electrochemical oxidative dearomatization followed by intramolecular C-O bond formation has been developed to create spiroethers and spirolactones from phenol (B47542) and naphthol derivatives. chemrxiv.org This type of anodic oxidation could potentially be adapted for a suitable precursor to trigger the cyclization needed to form the this compound structure, avoiding the use of stoichiometric chemical oxidants and generating hydrogen as the only byproduct. chemrxiv.org

Chemical Reactivity and Transformations of 4,7 Dioxaspiro 2.5 Octan 5 Yl Methanol

Ring-Opening Reactions of the Spiroketal Core

The (4,7-Dioxaspiro[2.5]octan-5-yl)methanol core contains a spiro-oxetane-tetrahydrofuran motif. The significant ring strain of the oxetane (B1205548) ring (25.5 kcal/mol) compared to the tetrahydrofuran (B95107) ring (5.6 kcal/mol) renders the four-membered ring the primary site for reactivity under ring-opening conditions. nih.gov

The spiroketal core of this compound is susceptible to cleavage under both nucleophilic and electrophilic (acid-catalyzed) conditions. The regioselectivity of these reactions is largely dictated by the high ring strain of the oxetane moiety. nih.govmagtech.com.cn

Under nucleophilic attack , strong nucleophiles typically react at the least sterically hindered carbon adjacent to the oxygen atom in the oxetane ring. magtech.com.cn This pathway leads to the selective cleavage of a C-O bond in the four-membered ring, preserving the tetrahydrofuran structure. The reaction proceeds via an SN2 mechanism, resulting in a functionalized tetrahydrofuran derivative.

Under electrophilic or acid-catalyzed conditions , the reaction is initiated by the protonation of one of the spiroketal oxygen atoms. Subsequent cleavage of a C-O bond can lead to a stabilized oxocarbenium ion intermediate. researchgate.net Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), are known to effectively catalyze the regioselective cleavage of spiroketal rings. nih.gov In the case of this compound, the cleavage is predicted to occur preferentially at the oxetane ring due to its inherent strain. nih.gov This pathway can yield a diol product or, if a nucleophile is present, a functionalized ether. nih.gov

Oxidative procedures can also induce the cleavage of the spiroketal core. While specific studies on this compound are not extensively documented, general methodologies for the oxidative cleavage of cyclic ethers can be applied. Reagents that facilitate the formation of radical or cationic intermediates can lead to ring-opening. For instance, flavoenzyme-mediated pathways have been shown to facilitate complex oxidative rearrangements and ring-opening in the biosynthesis of natural products containing spiroketal moieties. nih.gov Such enzymatic processes highlight that selective oxidation can trigger C-C and C-O bond cleavage, leading to rearranged or opened products. nih.gov Non-enzymatic chemical oxidation could similarly target the strained oxetane ring, potentially leading to the formation of lactones or other oxidized derivatives after cleavage.

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol of the methanol group is readily transformed into other functional groups through oxidation, reduction (of a corresponding aldehyde or acid), esterification, and etherification, demonstrating its versatility as a synthetic handle. researchgate.netdntb.gov.ua

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde. A study on the closely related isomer, (2,5-Dioxaspiro[3.4]octan-7-yl)methanol, demonstrated that this transformation can be achieved in good yield using Dess-Martin periodinane (DMP) in dichloromethane (B109758) (CH₂Cl₂). researchgate.netnuph.edu.ua

Conversely, the alcohol can be synthesized from its corresponding ester precursor. The reduction of methyl 2,5-dioxaspiro[3.4]octane-7-carboxylate to (2,5-Dioxaspiro[3..4]octan-7-yl)methanol was accomplished with high efficiency using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF). researchgate.netnuph.edu.ua This robust reduction allows for the large-scale preparation of the target alcohol. nuph.edu.ua

TransformationReagent(s)ProductYieldReference
Oxidation of AlcoholDess-Martin Periodinane (DMP)2,5-Dioxaspiro[3.4]octane-7-carbaldehyde51% nuph.edu.ua
Reduction of EsterLithium Aluminium Hydride (LiAlH₄)(2,5-Dioxaspiro[3.4]octan-7-yl)methanol83% researchgate.net

The hydroxyl group of this compound can be converted into an ester through various standard methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acid catalysis, typically with sulfuric acid (H₂SO₄). chemguide.co.ukmasterorganicchemistry.combritannica.comlibretexts.org This reaction is reversible and can be driven to completion by removing water as it forms. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemguide.co.uk

A key esterification strategy for activating the alcohol for subsequent nucleophilic substitution is the formation of a sulfonate ester. The alcohol can be transformed into its methanesulfonate (B1217627) (mesylate) derivative by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.netnuph.edu.ua This mesylate is an excellent leaving group, facilitating further synthetic transformations.

Reaction TypeReagent(s)Product TypeReference
MesylationMethanesulfonyl Chloride (MsCl), Triethylamine (Et₃N)Methanesulfonate Ester nuph.edu.ua

Etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. britannica.comyoutube.com Given the potential for steric hindrance around the methanol moiety, more specialized methods for the synthesis of hindered ethers, such as copper- or iridium-catalyzed couplings, may also be applicable. nih.govorganic-chemistry.org

Stereochemical Integrity and Epimerization Studies

The central spiro carbon of this compound is a stereocenter. The stereochemical integrity of this center is a critical consideration during chemical transformations, particularly those conducted under acidic conditions. Spiroketals are known to undergo acid-catalyzed isomerization or epimerization at the spiro center. researchgate.netmdpi.com This process typically proceeds through a reversible ring-opening to an intermediate oxocarbenium ion, followed by ring-closing. researchgate.net

The equilibrium position between spiroketal epimers is governed by thermodynamic stability, which is influenced by factors such as the anomeric effect and the minimization of steric interactions. researchgate.netmdpi.com While many spiroketals readily equilibrate to the most stable isomer, some systems exhibit unusual resistance to acid-mediated epimerization. researchgate.net For this compound, any synthetic step involving acidic reagents must be carefully designed to avoid unintended epimerization and loss of stereochemical purity. Reactions that proceed under neutral or basic conditions are generally expected to preserve the stereochemistry at the spiro center.

Reaction Mechanisms of this compound Derivatives

The chemical reactivity of derivatives of this compound is fundamentally influenced by the presence of the strained cyclopropane (B1198618) ring and the spiroketal functionality. The inherent ring strain of the cyclopropane moiety makes it susceptible to various ring-opening reactions, a characteristic that can be modulated by the nature of the substituents on the ring. nih.gov Derivatives of this compound, such as its esters and ethers, are expected to undergo transformations primarily centered around the reactivity of this three-membered ring.

Electrophilic Addition and Ring-Opening

Derivatives of this compound can undergo ring-opening reactions initiated by electrophiles. These reactions are analogous to the electrophilic additions observed in alkenes, highlighting the double-bond character of the cyclopropane ring. scribd.com The mechanism of electrophilic addition to substituted cyclopropanes generally follows Markovnikov's rule, where the electrophile attaches to the carbon atom bearing more hydrogen substituents. scribd.comdalalinstitute.com

Three primary mechanisms have been proposed for the electrophilic addition to cyclopropane rings:

Corner-protonated cyclopropane: This mechanism involves the protonation of a carbon atom in the cyclopropane ring, forming a non-classical carbocation intermediate.

Edge-protonated cyclopropane: In this mechanism, the proton is shared between two carbon atoms of the cyclopropane ring.

One-step SE2-type attack: This involves a direct attack of the electrophile on the C-C bond of the cyclopropane ring.

For derivatives of this compound, electrophilic attack would likely lead to the cleavage of one of the C-C bonds of the cyclopropane ring, resulting in an open-chain product. The regioselectivity of this ring-opening would be influenced by the stability of the resulting carbocation intermediate.

Table 1: Proposed Electrophilic Ring-Opening Reactions of this compound Derivatives

DerivativeReagent (Electrophile)Proposed IntermediateExpected Product
(4,7-Dioxaspiro[2.5]octan-5-yl)methyl acetateHBrSecondary carbocationBromo-substituted open-chain ester
5-(methoxymethyl)-4,7-dioxaspiro[2.5]octaneHClSecondary carbocationChloro-substituted open-chain ether
(4,7-Dioxaspiro[2.5]octan-5-yl)methyl tosylateH₂SO₄Secondary carbocationSulfated open-chain tosylate

Nucleophilic Ring-Opening

The cyclopropane ring in derivatives of this compound can also be susceptible to nucleophilic attack, particularly if the ring is "activated" by electron-withdrawing groups. This SN2-type ring-opening reaction involves the attack of a nucleophile on one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. nih.gov

The reactivity of electrophilic cyclopropanes in these reactions is enhanced by the orthogonal orientation of the activating groups with respect to the cyclopropane ring, a phenomenon known as "spiro activation". nih.gov While this compound itself does not possess strong electron-withdrawing groups directly on the cyclopropane ring, derivatives could be synthesized to incorporate such functionalities, thereby promoting nucleophilic ring-opening.

The kinetics of these ring-opening reactions have been shown to correlate with the nucleophilicity of the attacking species. nih.gov For instance, reactions with soft nucleophiles like thiolates proceed readily with spiro-activated cyclopropanes. nih.gov

Table 2: Proposed Nucleophilic Ring-Opening Reactions of Activated this compound Derivatives

Activated DerivativeReagent (Nucleophile)Proposed MechanismExpected Product
(4,7-Dioxaspiro[2.5]octan-5-yl)methyl trifluoroacetateSodium thiophenolateSN2-type ring-openingThiophenyl-substituted open-chain trifluoroacetate
5-(nitromethyl)-4,7-dioxaspiro[2.5]octaneSodium azide (B81097)SN2-type ring-openingAzido-substituted open-chain nitro compound
(4,7-Dioxaspiro[2.5]octan-5-yl)methyl mesylatePotassium cyanideSN2-type ring-openingCyano-substituted open-chain mesylate

Neighboring Group Participation

In certain derivatives, such as the tosylate of this compound, the potential for neighboring group participation during solvolysis reactions exists. The cyclopropane ring itself can act as a neighboring group, leading to the formation of non-classical carbocation intermediates and potentially rearranged products. This type of participation has been observed in the solvolysis of other alicyclic systems and can significantly influence the reaction rates and product distributions.

The specific reaction mechanisms of this compound derivatives are a subject for further detailed investigation. However, based on the established reactivity of cyclopropanes and spiroketals, a rich and complex chemistry is anticipated.

Advanced Structural and Spectroscopic Characterization Methodologies

Elucidation of Absolute and Relative Stereochemistry

The presence of stereocenters in (4,7-Dioxaspiro[2.5]octan-5-yl)methanol makes the determination of its absolute and relative stereochemistry a critical aspect of its structural characterization.

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for determining the absolute configuration of chiral molecules in solution. The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the spatial arrangement of atoms.

For this compound, an experimental ECD spectrum would be recorded and compared with theoretical spectra generated through quantum chemical calculations for all possible stereoisomers. A strong correlation between the experimental and a calculated spectrum would provide compelling evidence for the absolute configuration of the molecule. The accuracy of this method relies heavily on the conformational searching and the level of theory used for the calculations.

Unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound can be achieved through single-crystal X-ray diffraction. This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

To apply this method to this compound, a suitable single crystal would first need to be grown. The diffraction data collected from this crystal would then be used to solve the crystal structure. For the determination of the absolute configuration, the presence of a heavy atom in the structure or the use of anomalous dispersion effects would be necessary. The resulting crystallographic data would provide an unequivocal assignment of the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules in solution. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be essential.

A suite of 2D NMR experiments would be employed to assemble the molecular structure of this compound piece by piece.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule's framework, such as those in the cyclohexane (B81311) and dioxolane rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting different spin systems identified in the COSY spectrum and for identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations are critical for determining the relative stereochemistry by observing through-space interactions between protons on different parts of the spirocyclic system.

A hypothetical table of expected 2D NMR correlations for a proposed stereoisomer is presented below to illustrate the application of these techniques.

Proton (¹H)Correlated Protons (COSY)Correlated Carbons (HSQC)Key Correlated Carbons (HMBC)Key Spatial Correlations (NOESY)
H on C1H on C2, H on C6C1C2, C3, C6, C7H on C2, H on C6
H on C2H on C1, H on C3C2C1, C3, C4, C7H on C1, H on C3
H on C3H on C2, H on C4C3C1, C2, C4, C5H on C2, H on C4
H on C4H on C3, H on C5C4C2, C3, C5, C6H on C3, H on C5
H on C5H on C4, H on C6C5C3, C4, C6, C7H on C4, H on C6
H on C6H on C1, H on C5C6C1, C4, C5, C7H on C1, H on C5
H on C8H on C9C8C7, C9, C10H on C9, H on C10
H on C9H on C8, H on C10C9C7, C8, C10H on C8, H on C10
CH₂OHH on C5CH₂OHC4, C5, C6H on C5

Note: This table is illustrative and the actual correlations would depend on the specific isomer and its conformation.

The six-membered ring in this compound can likely adopt different conformations, such as chair or boat forms. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, can provide insight into these conformational dynamics. By analyzing changes in the NMR line shapes, it is possible to determine the energy barriers for conformational interconversions and to identify the predominant conformation in solution.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which in turn would confirm its elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce structural motifs and the connectivity of the molecule. A hypothetical fragmentation pattern is outlined below.

Precursor Ion (m/z)Key Fragment Ions (m/z)Plausible Neutral Loss
[M+H]⁺[M+H - H₂O]⁺Water
[M+H - CH₂O]⁺Formaldehyde
[M+H - C₂H₄O]⁺Ethylene oxide
[M+H - C₃H₆O₂]⁺Propylene carbonate fragment

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

The analysis of the vibrational spectra is based on the principle that different types of bonds (e.g., O-H, C-H, C-O, C-C) and functional groups vibrate at characteristic frequencies upon absorbing infrared radiation or scattering incident laser light. The resulting spectra display a series of bands, where the position (wavenumber, cm⁻¹), intensity, and shape of each band correspond to a specific molecular vibration.

Detailed Research Findings

Analysis of the Hydroxymethyl Group (-CH₂OH): The primary alcohol moiety is expected to produce some of the most distinct and easily identifiable bands in both IR and Raman spectra.

O-H Stretching: The most prominent feature in the IR spectrum is anticipated to be a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. In Raman spectroscopy, this O-H stretch typically appears as a weaker, though still broad, band.

C-H Stretching: The methylene (B1212753) C-H stretching vibrations of the -CH₂OH group, along with those from the cyclopropane (B1198618) and dioxane rings, are expected to appear in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretches of the sp³-hybridized carbons in the hydroxymethyl group will contribute to the complexity of the bands observed in this range.

C-O Stretching: A strong band corresponding to the C-O stretching vibration of the primary alcohol is predicted to be prominent in the IR spectrum, typically appearing around 1050 cm⁻¹. This band is a key diagnostic for primary alcohols.

O-H Bending: The in-plane bending (scissoring) of the O-H group is often coupled with C-H wagging modes and can appear as a broad absorption in the 1350-1450 cm⁻¹ region of the IR spectrum.

Analysis of the Cyclopropane Ring: The three-membered cyclopropane ring possesses unique vibrational characteristics due to its significant ring strain. Data from analogous compounds like cyclopropylmethanol (B32771) provide a reliable basis for these assignments.

C-H Stretching: The C-H bonds on the cyclopropane ring are known to vibrate at higher frequencies than typical alkane C-H bonds. Therefore, sharp bands are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Ring Vibrations (Breathing and Deformation): The cyclopropane ring exhibits characteristic "breathing" and deformation modes. A symmetric ring breathing mode is often observed as a sharp, and sometimes strong, band in the Raman spectrum around 1200 cm⁻¹. Other ring deformation modes are expected in the fingerprint region, particularly between 800 and 1000 cm⁻¹.

Analysis of the Dioxaspiro[2.5]octane Core: The spiroacetal structure, which includes a six-membered dioxane-type ring, contributes significantly to the fingerprint region of the spectra. The analysis can be informed by studies of similar cyclic ethers like 1,4-dioxane.

C-O-C Stretching: The acetal (B89532) structure is characterized by multiple C-O bonds. Asymmetric C-O-C stretching vibrations are expected to produce strong, distinct bands in the IR spectrum, typically in the 1050-1150 cm⁻¹ region. Symmetric C-O-C stretching modes are generally weaker in the IR but may produce stronger signals in the Raman spectrum.

Ring Stretching and Deformation: The entire spirocyclic system will have complex skeletal vibrations. These "fingerprint" vibrations, involving coupled C-C and C-O stretching and bending, will produce a unique pattern of bands below 1300 cm⁻¹. The spiro-center itself, being a quaternary carbon bonded to two oxygen atoms and two other carbons, will have its own characteristic skeletal modes, likely appearing below 1000 cm⁻¹.

CH₂ Vibrations: The methylene groups within the six-membered ring will exhibit scissoring (bending) vibrations around 1450 cm⁻¹ and wagging/twisting modes between 1200 and 1350 cm⁻¹.

Interactive Data Tables

The following tables summarize the predicted key vibrational frequencies for this compound based on the analysis of its constituent functional groups and comparison with analogous molecules.

Table 1: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3200-3600 Strong, Broad ν(O-H) Alcohol O-H Stretch (H-bonded)
3000-3100 Medium, Sharp ν(C-H) Cyclopropane C-H Stretch
2850-3000 Medium-Strong ν(C-H) Methylene (ring & -CH₂OH) C-H Stretch
1450-1470 Medium δ(CH₂) Methylene Scissoring
1350-1450 Medium, Broad δ(O-H) Alcohol O-H Bend
1050-1150 Strong νₐₛ(C-O-C) Asymmetric Acetal C-O-C Stretch
~1050 Strong ν(C-O) Primary Alcohol C-O Stretch

Table 2: Predicted Raman Spectral Data

Wavenumber Shift (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3200-3600 Weak, Broad ν(O-H) Alcohol O-H Stretch
3000-3100 Strong, Sharp ν(C-H) Cyclopropane C-H Stretch
2850-3000 Strong ν(C-H) Methylene (ring & -CH₂OH) C-H Stretch
~1200 Strong, Sharp Ring Breathing Symmetric Cyclopropane Ring Stretch
1050-1150 Medium νₛ(C-O-C) Symmetric Acetal C-O-C Stretch

Key: ν = stretching; δ = bending; as = asymmetric; s = symmetric.

These vibrational spectroscopy techniques, by providing a detailed map of the molecular vibrations, are indispensable for confirming the structural integrity of this compound. The combination of IR and Raman data is particularly powerful due to their complementary nature, governed by different selection rules (dipole moment change for IR, polarizability change for Raman). This allows for a more complete conformational and structural characterization.

Theoretical and Computational Studies of 4,7 Dioxaspiro 2.5 Octan 5 Yl Methanol

Conformational Analysis and Anomeric Effects within the Spiroketal System

The conformational preference of the (4,7-Dioxaspiro[2.5]octan-5-yl)methanol system is governed by a complex interplay of steric effects, torsional strain, and powerful stereoelectronic effects, primarily the anomeric effect. The spirocyclic nature of the molecule, where the central C5 carbon is shared by both the tetrahydropyran (B127337) and cyclopropane (B1198618) rings, creates a rigid framework with significant consequences for its three-dimensional structure.

However, the presence of the spiro-fused cyclopropane ring introduces significant and competing energetic factors. The cyclopropane ring itself possesses substantial inherent strain, a combination of angle strain (due to 60° C-C-C angles instead of the ideal 109.5°) and torsional strain (from eclipsed C-H bonds). maricopa.edulibretexts.orgdalalinstitute.com Furthermore, computational studies on related systems have shown that a spirocyclopropane ring can alter the conformational preferences of an adjacent six-membered ring. researchgate.net It can exert a unique steric and electronic influence, sometimes favoring axial positioning of substituents on the neighboring carbon to minimize steric repulsion with the cyclopropane's own hydrogens, an effect that can lead to negative A-values for certain alkyl groups. researchgate.net

The conformation of the exocyclic hydroxymethyl group (-CH₂OH) at the C5 position is also critical. Its rotational preference (rotameric state) will be influenced by steric hindrance from the adjacent ring structures and potential intramolecular hydrogen bonding with one of the ring oxygen atoms. The final, lowest-energy conformation of this compound is therefore a delicate balance between maximizing anomeric stabilization within the spiroketal and minimizing the strain imposed by the cyclopropane ring and steric interactions of the hydroxymethyl group.

Table 1: Key Interactions Influencing the Conformation of this compound
Interaction TypeStructural FeatureEffect on StabilityComputational Basis
Anomeric EffectSpiroketal center (O4-C5-O7)Highly StabilizingOrbital overlap (n → σ*) analysis, leading to a preference for specific axial/equatorial arrangements of the C-O bonds.
Angle StrainCyclopropane ringHighly DestabilizingForced 60° bond angles deviate significantly from the ideal sp³ angle of 109.5°.
Torsional StrainCyclopropane ringDestabilizingEclipsing interactions between C-H bonds on adjacent carbons of the three-membered ring.
Steric HindranceHydroxymethyl group and ring hydrogensDestabilizingRepulsive van der Waals interactions that depend on the rotameric position of the -CH₂OH group relative to the rings.

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful framework for dissecting the factors that control the structure, stability, and reactivity of molecules like this compound. rsdjournal.orgsciencedaily.com Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between computational cost and accuracy. nih.gov

The bonding within the cyclopropane ring would be characterized by "bent" or "banana" bonds. dalalinstitute.com Unlike typical sigma bonds where electron density is concentrated along the internuclear axis, the C-C bonds in cyclopropane have maximum electron density displaced outwards from this axis. This is a direct consequence of the geometric constraint of the three-membered ring, forcing poor overlap of the sp³ hybrid orbitals and accounting for the ring's high reactivity.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.govpurdue.edu For this compound, one could model various reactions, such as its formation via spiroketalization or its subsequent derivatization.

Quantum chemical calculations have become a standard tool for predicting spectroscopic properties, most notably NMR chemical shifts. dntb.gov.uaresearchgate.net The prediction of ¹H and ¹³C NMR spectra is invaluable for structure verification and stereochemical assignment. The most common approach involves using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. nih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory. Following this, the GIAO calculation is performed, which computes the absolute magnetic shielding tensors for each nucleus in the molecule. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δpred = σref - σcalc

The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. nih.govfrontiersin.org For this compound, this technique would be particularly useful for assigning the signals of the diastereotopic protons in the -CH₂OH group and the carbons within the strained cyclopropane ring.

Table 2: Hypothetical Data for GIAO-DFT Based ¹³C NMR Chemical Shift Prediction
Carbon AtomCalculated Shielding (σcalc, ppm)Predicted Shift (δpred, ppm)Expected Chemical Shift Range (ppm)
C5 (Spiroketal Carbon)85.2100.395 - 110
C6 (Tetrahydropyran)120.565.060 - 70
C1/C2 (Cyclopropane)175.89.75 - 15
C8 (Hydroxymethyl)125.160.455 - 65

Note: Predicted shifts are calculated using a hypothetical TMS reference shielding (σref) of 185.5 ppm. These are illustrative values.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the potential energy of the system.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules, such as water or methanol (B129727). rsc.orgresearchgate.net The simulation would then track the trajectory of every atom in the system over a period of nanoseconds or microseconds.

Analysis of these trajectories can reveal:

Conformational Dynamics: MD can show how the molecule flexes and transitions between different low-energy conformations. One could monitor key dihedral angles to observe the puckering of the tetrahydropyran ring and the rotation of the hydroxymethyl group.

Solvent Interactions: The simulation explicitly models the interactions between the solute and solvent. By calculating Radial Distribution Functions (RDFs), one can determine the average distance and coordination number of solvent molecules around specific functional groups, such as the ether oxygens and the hydroxyl group. This is crucial for understanding solvation, solubility, and how the solvent might mediate intramolecular interactions like hydrogen bonding. arxiv.orgrsc.org

Hydrogen Bonding: MD simulations can identify and analyze the lifetime of both intramolecular (e.g., between the -OH group and a ring oxygen) and intermolecular (solute-solvent) hydrogen bonds. This information is vital for understanding the molecule's behavior in protic solvents.

Together, these computational techniques provide a comprehensive, atomistic-level understanding of the structure, properties, and behavior of this compound, complementing and guiding experimental investigation.

Derivatization and Scaffold Exploration Based on 4,7 Dioxaspiro 2.5 Octan 5 Yl Methanol

Design and Synthesis of Analogs with Modified Substituents on the Spiroketal Rings

The modification of the core spiro[2.5]octane framework of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol can lead to a diverse range of analogs with altered physicochemical properties. Synthetic strategies targeting the introduction of substituents on both the cyclopropane (B1198618) and dioxane rings are key to exploring the chemical space around this scaffold.

One approach to generating analogs involves the synthesis of substituted 1,1-cyclopropanedicarboxylic acids or their synthetic equivalents, which can serve as precursors to the spirocyclic core. For instance, the reaction of substituted diethyl malonates with 1,2-dibromoethane (B42909) can yield cyclopropane-1,1-dicarboxylic acids with substituents on the cyclopropane ring. These can then be elaborated into the corresponding 5,7-dioxaspiro[2.5]octane-4,8-dione systems. Subsequent reduction of the dione (B5365651) and selective functionalization can provide access to analogs of this compound bearing substituents at the C1 and C2 positions.

Modification of the dioxane portion of the spiroketal can be envisioned through the use of substituted glycerol (B35011) derivatives in the ketalization step during the synthesis of the spirocycle. For example, employing a protected glycerol derivative with a substituent at the C2 position would lead to a corresponding substituent on the C6 of the final spiroketal ring system.

A plausible synthetic route to introduce substituents on the dioxane ring could involve the reaction of a suitably substituted epoxide with a malonic ester to generate a lactone, which can then be further manipulated to form the desired spiroketal. The choice of substituted epoxide would directly translate to the desired substitution pattern on the dioxane ring of the final product.

Compound IDModification SiteSubstituentSynthetic Precursor
1a Cyclopropane Ring (C1/C2)MethylDiethyl 2,3-dimethylmalonate
1b Dioxane Ring (C6)Phenyl2-Phenyl-1,3-propanediol
1c Cyclopropane Ring (C1)FluoroDiethyl 2-fluoromalonate

Scaffold Diversification via Functionalization of the Methanol (B129727) Group

The primary alcohol of this compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the linkage to other molecular scaffolds.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. Standard esterification conditions, such as reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent, can be employed to introduce a variety of acyl groups. Similarly, etherification, for instance, through the Williamson ether synthesis by reacting the corresponding alkoxide with an alkyl halide, can be used to append different alkyl or aryl moieties.

Oxidation: Oxidation of the primary alcohol would provide the corresponding aldehyde or carboxylic acid. The aldehyde can serve as a key intermediate for reactions such as reductive amination to introduce amino functionalities, or Wittig-type reactions to form alkenes. Further oxidation to the carboxylic acid would allow for the formation of amides, esters, and other carboxylic acid derivatives.

Conversion to Amines and Halides: The alcohol can be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles. For example, reaction with sodium azide (B81097) followed by reduction would yield the corresponding aminomethyl derivative. Direct conversion to halides, for instance using thionyl chloride or phosphorus tribromide, would provide electrophilic intermediates for further functionalization.

Starting MaterialReagent(s)Product Functional Group
This compoundAcetic Anhydride, PyridineEster (-OCOCH3)
This compoundSodium Hydride, Methyl IodideEther (-OCH3)
This compoundDess-Martin PeriodinaneAldehyde (-CHO)
This compoundJones ReagentCarboxylic Acid (-COOH)
This compound1. TsCl, Pyridine; 2. NaN3; 3. H2, Pd/CAmine (-NH2)

Preparation of Macrocyclic and Oligomeric Architectures Incorporating the Spiroketal Moiety

The rigid spiroketal unit of this compound can be incorporated into larger macrocyclic or oligomeric structures, imparting unique conformational constraints. The development of bifunctional derivatives is a prerequisite for such constructions.

A synthetic strategy towards macrocycles could involve the preparation of a diol derivative of the spiroketal. For example, if a precursor with two hydroxyl groups is used in the synthesis of the spiroketal, the resulting di-spiroketal could be used as a monomer for polymerization or as a building block for macrocyclization.

Alternatively, the methanol group of the parent compound can be extended to incorporate a second reactive functionality. For instance, esterification with a long-chain hydroxy acid would yield a molecule with a terminal hydroxyl group, which could then undergo intramolecular cyclization, such as a macrolactonization, to form a macrocyclic lactone. Ring-closing metathesis (RCM) is another powerful tool for macrocyclization, which would require the introduction of terminal alkene functionalities.

The synthesis of oligomers could be achieved through step-growth polymerization of a bifunctional monomer derived from this compound. For example, a derivative bearing both a hydroxyl and a carboxylic acid group could undergo polyesterification to form a polyester (B1180765) chain with repeating spiroketal units.

Monomer/PrecursorCyclization/Polymerization MethodResulting Architecture
Spiroketal diolPolycondensation with a diacidPolyester
(4,7-Dioxaspiro[2.5]octan-5-yl)methyl-ω-hydroxyalkanoateMacrolactonizationMacrocyclic ester
Di-alkenyl derivative of spiroketalRing-Closing Metathesis (RCM)Unsaturated macrocycle

Stereoisomer Synthesis and Configurational Investigations

The spirocyclic nature of this compound introduces the possibility of stereoisomerism. The spirocenter at C3 is a potential source of chirality, and substituents on the rings can introduce additional stereocenters. The synthesis of stereochemically pure isomers is crucial for understanding the structure-activity relationships of any derived compounds.

Asymmetric synthesis strategies can be employed to control the stereochemistry of the spirocycle. The use of chiral catalysts or chiral auxiliaries during the formation of the cyclopropane ring or the ketalization step could lead to the enantioselective or diastereoselective synthesis of specific stereoisomers. For example, a chiral phase-transfer catalyst could be used in the cyclopropanation reaction to induce enantioselectivity.

The separation of stereoisomers can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatographic techniques.

The absolute configuration of the synthesized stereoisomers can be determined using various analytical techniques, including X-ray crystallography, vibrational circular dichroism (VCD), and comparison of experimental and calculated chiroptical data (e.g., optical rotation and electronic circular dichroism). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also be a powerful tool for determining enantiomeric purity and for assigning relative stereochemistry.

Exploration of Advanced Applications of 4,7 Dioxaspiro 2.5 Octan 5 Yl Methanol Derivatives

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The inherent chirality and conformational rigidity of spirocyclic frameworks make them excellent candidates for applications in asymmetric synthesis. Derivatives of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol, possessing stereogenic centers, are poised to serve as effective chiral auxiliaries and ligands for stereoselective transformations.

In asymmetric catalysis, the development of novel chiral ligands is paramount for achieving high enantioselectivity. While C2-symmetric ligands have historically dominated the field, there is a continuous search for new structural motifs that can offer unique steric and electronic properties. nih.gov The spirocyclic core of this compound provides a rigid backbone that can be functionalized to create a well-defined chiral environment around a metal center. By modifying the hydroxyl group to incorporate coordinating moieties such as phosphines, amines, or oxazolines, a diverse library of bidentate or polydentate ligands can be synthesized. These ligands could find application in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The fixed spatial arrangement of the coordinating atoms, enforced by the spirocyclic structure, can effectively control the trajectory of incoming substrates, leading to high levels of stereochemical induction.

As chiral auxiliaries, derivatives of this compound can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The spirocyclic moiety can shield one face of the reactive center, allowing for the preferential approach of a reagent from the less hindered direction. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. The synthetic versatility of the hydroxyl group in this compound allows for the straightforward attachment of various prochiral substrates through ester or ether linkages.

The performance of such chiral ligands and auxiliaries is often dictated by the subtle interplay of steric and electronic effects. The table below illustrates the potential for diversification of ligands derived from this compound and their potential applications in asymmetric catalysis.

Ligand/Auxiliary TypePotential Coordinating GroupsPotential Asymmetric Reactions
Chiral LigandPhosphines, Amines, OxazolinesHydrogenation, Allylic Alkylation, Cross-Coupling
Chiral AuxiliaryCarboxylic Acids, AldehydesAldol Reactions, Diels-Alder Reactions, Alkylations

Integration into Novel Materials Science Applications

The rigid and three-dimensional structure of the this compound core makes it an attractive building block for the construction of advanced materials with unique properties.

Spirocyclic compounds, particularly those containing strained rings like cyclopropane (B1198618), can serve as interesting monomers for polymerization. The ring strain within the spiro[2.5]octane system can be harnessed to drive ring-opening polymerization (ROP) or ring-opening metathesis polymerization (ROMP), leading to the formation of novel polymers with unique architectures and properties. The presence of the dioxane-like ring can impart desirable characteristics such as increased polarity and potential for hydrogen bonding, which can influence the polymer's solubility, thermal stability, and mechanical properties.

Functional Organic Frameworks (FOFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The design and synthesis of novel organic linkers are crucial for tuning the structure and properties of these materials.

Derivatives of this compound, functionalized with appropriate coordinating groups such as carboxylic acids or pyridyl moieties, could serve as unique three-dimensional linkers for the construction of FOFs. The rigid spirocyclic core would provide structural integrity to the framework, while the specific geometry of the linker would dictate the resulting topology of the porous network. The incorporation of a chiral linker derived from an enantiomerically pure form of this compound could lead to the formation of chiral FOFs, which are of great interest for applications in enantioselective separations and catalysis.

The potential for post-synthetic modification of the hydroxyl group within the pores of a FOF could also be explored. This would allow for the introduction of specific functional groups to tailor the chemical environment of the pores for targeted applications. The table below outlines potential functionalizations of this compound for its use as a linker in FOFs.

Functional GroupFramework TypePotential Application
Dicarboxylic AcidMOFGas Storage, Chiral Separation
DipyridylMOFCatalysis, Sensing
DialdehydeCOFGas Adsorption, Heterogeneous Catalysis

Role in Supramolecular Chemistry and Host-Guest Systems

Host-guest chemistry, a central concept in supramolecular chemistry, focuses on the design and synthesis of host molecules that can selectively bind to guest molecules or ions. The preorganized, cavity-containing structures of macrocyclic and cage-like molecules are key to their function as hosts. While not a traditional macrocycle, the dioxaspiro motif of this compound shares some characteristics with crown ethers, which are well-known for their ability to complex metal cations.

Derivatives of this compound could be elaborated into more complex structures capable of acting as hosts. For example, two units of the parent molecule could be linked together to create a larger, cage-like structure with a defined internal cavity. The oxygen atoms of the dioxane-like rings could provide coordination sites for guest species, similar to the action of crown ethers. The size and shape of the cavity, and thus the selectivity for different guests, could be tuned by varying the length and nature of the linking unit.

Furthermore, the hydroxyl group can be functionalized to introduce additional binding sites, such as hydrogen bond donors or acceptors, to enhance the host-guest interactions. The inherent chirality of the spirocyclic core could also be exploited to develop chiral hosts for the enantioselective recognition of guest molecules. Such systems could have applications in sensing, separation, and as molecular containers for the stabilization of reactive species.

Development as Advanced Synthetic Intermediates for Non-Prohibited Targets

The unique combination of a cyclopropane and a dioxane-like ring in this compound makes it a valuable and versatile synthetic intermediate for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. nih.gov Spirocyclic scaffolds are increasingly sought after in drug discovery as they provide access to novel three-dimensional chemical space, often leading to improved pharmacological properties.

The chemical reactivity of the different components of the molecule can be selectively exploited. The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, providing access to functionalized cyclohexane (B81311) derivatives. The dioxane-like ring can be cleaved to reveal two hydroxyl groups. The primary hydroxyl group is a versatile handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, allowing for the introduction of diverse functional groups and the connection to other molecular fragments. nuph.edu.uaresearchgate.net

The synthesis of a related compound, 4,7-diazaspiro[2.5]octane, highlights the importance of such spirocyclic systems as intermediates in the preparation of pharmaceutical compounds. google.com Similarly, derivatives of this compound can be envisioned as key building blocks for the synthesis of biologically active molecules. The rigid spirocyclic core can serve as a scaffold to orient appended functional groups in a precise spatial arrangement, which is often crucial for effective interaction with biological targets.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities for (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. While general methodologies for the synthesis of spiroketals are well-documented, dedicated studies on the synthesis, reactivity, and application of this particular scaffold are scarce. This absence of focused research presents a clear opportunity for novel investigations.

Key areas ripe for exploration include:

Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereochemistry of the spirocyclic core and the hydroxymethyl substituent is a primary challenge and a significant opportunity. mskcc.orgresearchgate.net The spatial arrangement of these groups will profoundly influence the molecule's physical, chemical, and biological properties.

Reactivity Profiling: A systematic study of the reactivity of the hydroxyl group and the stability of the spiroketal moiety under various reaction conditions is needed. This fundamental understanding is crucial for its potential use as a building block in more complex molecular architectures.

Physicochemical Properties: Detailed characterization of its physical properties, such as solubility, lipophilicity, and conformational dynamics, is essential for predicting its behavior in different environments and for designing potential applications.

Biological Screening: Given that spiroketal motifs are prevalent in many biologically active natural products, screening this compound and its derivatives for various biological activities could unveil novel therapeutic leads. wikipedia.orgnih.gov

Emerging Methodologies for Spiroketal Synthesis and Reactivity

The synthesis of spiroketals has traditionally relied on thermodynamically controlled acid-catalyzed cyclization of dihydroxy ketones. wikipedia.orgresearchgate.net However, these methods often lack stereocontrol. mskcc.org Recent years have witnessed the emergence of more sophisticated and stereoselective synthetic strategies, which could be adapted for the synthesis of this compound.

Table 1: Emerging Methodologies in Spiroketal Synthesis

MethodologyDescriptionPotential Advantages for this compound Synthesis
Kinetically Controlled Spiroketalization Reactions designed to favor the formation of a specific, non-thermodynamically favored stereoisomer. mskcc.orgnih.govEnables access to a wider range of stereoisomers, crucial for structure-activity relationship studies.
Transition-Metal Catalysis Utilization of catalysts based on metals like gold, palladium, and rhodium to facilitate spiroketal formation under mild conditions. researchgate.netOffers high efficiency and selectivity, potentially reducing the need for extensive protecting group chemistry.
Oxidative Radical Cyclization A method involving the cyclization of radical intermediates to form the spiroketal core. researchgate.netProvides an alternative pathway that can be advantageous for substrates sensitive to acidic conditions.
Organocatalysis The use of small organic molecules as catalysts to promote stereoselective spiroketalization.Avoids the use of potentially toxic metal catalysts and can offer unique selectivity profiles.

These emerging methodologies provide a powerful toolkit for chemists to approach the synthesis of this compound with unprecedented control and efficiency.

Potential for New Applications in Chemical Research and Technology

The unique three-dimensional structure of the this compound scaffold makes it an attractive candidate for a variety of applications in chemical research and technology.

Drug Discovery: The rigid spiroketal core can serve as a scaffold to present appended functional groups in well-defined spatial orientations, making it an ideal starting point for the design of novel therapeutic agents. wikipedia.org The hydroxyl group provides a convenient handle for further chemical modification and the generation of libraries of diverse compounds for high-throughput screening.

Materials Science: Incorporation of this spiroketal motif into polymers or other materials could impart unique properties, such as altered thermal stability, solubility, or optical activity. Its chirality could be exploited in the development of chiral stationary phases for chromatography or as a component of chiral sensors.

Asymmetric Synthesis: The chiral nature of this compound suggests its potential use as a chiral auxiliary or ligand in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high enantiomeric purity.

Interdisciplinary Research Avenues Involving the this compound Scaffold

The exploration of this compound is not confined to the realm of synthetic organic chemistry. Its unique structural features open up exciting avenues for interdisciplinary research.

Chemical Biology: The scaffold can be used to design chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, researchers can create tools to investigate enzyme function, receptor binding, or cellular pathways.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the conformational preferences, reactivity, and potential biological activity of (4,t-Dioxaspiro[2.5]octan-5-yl)methanol and its derivatives. beilstein-journals.org Such studies can guide synthetic efforts and help in the rational design of molecules with desired properties.

Biomaterials: The biocompatibility and biodegradability of spiroketal-containing polymers could be investigated for applications in tissue engineering and drug delivery. nih.govmdpi.com The this compound unit could be incorporated into polymer backbones to tune their physical and biological properties.

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